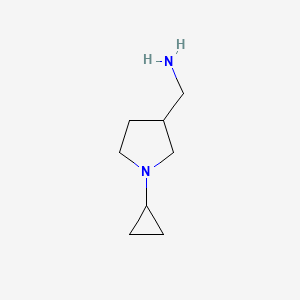

(1-Cyclopropylpyrrolidin-3-yl)methanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1-cyclopropylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWUODUTOWYMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598107 | |

| Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017474-07-5 | |

| Record name | 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 Cyclopropylpyrrolidin 3 Yl Methanamine

Amidation and Imidation Reactions of the Primary Amine Functionality

The primary amine group in (1-Cyclopropylpyrrolidin-3-yl)methanamine is a key site for synthetic modifications, readily undergoing acylation reactions with a variety of acylating agents to form stable amide bonds. This transformation is fundamental in the synthesis of a wide array of derivatives with potential biological activities.

The reaction typically proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. The general scheme for the amidation of this compound is depicted below:

Scheme 1: General Amidation Reaction

Where R is an alkyl or aryl group, and X is a leaving group (e.g., -Cl, -O-CO-R).

A variety of acylating agents can be employed, leading to a diverse range of amide products. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired outcome.

| Acylating Agent | Product Type | Typical Reaction Conditions |

| Acid Chlorides (R-COCl) | Amide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl. |

| Acid Anhydrides ((R-CO)₂O) | Amide | Aprotic solvent, may be heated to facilitate the reaction. A base can also be used. |

| Carboxylic Acids (R-COOH) | Amide | Requires a coupling agent (e.g., DCC, EDC, HATU) and a non-nucleophilic base in an aprotic solvent. |

Similarly, the primary amine can react with dicarbonyl compounds, such as phthalic anhydride, to form imides. This reaction typically requires heating to drive the cyclization and dehydration steps, resulting in the formation of a stable five-membered imide ring.

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The tertiary nitrogen atom within the pyrrolidine ring of this compound is also a reactive center, exhibiting both basic and nucleophilic properties. Its reactivity is influenced by the steric hindrance of the adjacent cyclopropyl (B3062369) group and the substituent on the 3-position of the pyrrolidine ring.

One of the most common reactions involving the pyrrolidine nitrogen is N-alkylation. This reaction typically occurs with alkyl halides, such as methyl iodide, leading to the formation of a quaternary ammonium (B1175870) salt. The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile.

Scheme 2: N-Alkylation of the Pyrrolidine Nitrogen

The basicity of the pyrrolidine nitrogen allows it to act as a proton acceptor in acid-base reactions. It can be protonated by strong acids to form the corresponding ammonium salt. This property is often utilized in the purification of the compound or in catalytic processes where a basic site is required.

The nucleophilicity of the pyrrolidine nitrogen can also be harnessed in other transformations, such as reactions with electrophiles other than alkyl halides, although the steric environment around the nitrogen may limit the scope of these reactions.

Cyclopropyl Ring Transformations

The cyclopropyl group attached to the pyrrolidine nitrogen is a strained three-membered ring, which under certain conditions can undergo ring-opening reactions. The stability of the cyclopropyl ring is influenced by the electronic nature of the substituents on the nitrogen atom. In the case of this compound, the nitrogen atom can stabilize an adjacent positive charge, which can facilitate ring-opening under acidic or oxidative conditions.

For instance, treatment with strong acids can lead to protonation of the cyclopropyl ring, followed by cleavage of a C-C bond to form a carbocationic intermediate, which can then be trapped by a nucleophile.

Oxidative ring-opening of N-cyclopropylamines can also occur, often initiated by single-electron transfer to form a radical cation. This intermediate can then undergo ring-opening to a more stable radical, which can be further oxidized or trapped.

The conditions required for these transformations are typically harsh and may not be compatible with all functional groups in the molecule. However, these reactions provide a pathway to more complex molecular scaffolds.

| Reaction Type | Conditions | Potential Products |

| Acid-catalyzed ring-opening | Strong acids (e.g., HBr, HI) | Halogenated propyl-pyrrolidine derivatives |

| Oxidative ring-opening | Oxidizing agents (e.g., ceric ammonium nitrate) | Various ring-opened and rearranged products |

Applications as a Ligand in Organometallic Catalysis

The structural features of this compound, particularly the presence of two nitrogen atoms with different steric and electronic environments and a chiral center, make it an attractive candidate for use as a ligand in organometallic catalysis. Chiral pyrrolidine derivatives are well-established as effective ligands and organocatalysts in a variety of asymmetric transformations. mdpi.comrsc.org

This compound can act as a bidentate N,N'-ligand, coordinating to a metal center through both the primary amine and the pyrrolidine nitrogen. The stereochemistry of the 3-position of the pyrrolidine ring can be used to create a chiral environment around the metal center, which is crucial for enantioselective catalysis.

The design of ligands based on this scaffold can be further elaborated by modifying the primary amine with various substituents to tune the steric and electronic properties of the resulting metal complex. For example, conversion of the primary amine to a phosphine-amine or a bis(oxazoline) derivative can create highly effective chiral ligands for a range of transition metals, including palladium, rhodium, and iridium.

While specific catalytic applications of this compound itself are not extensively reported in the literature, the broader class of chiral pyrrolidine-based ligands has been successfully employed in numerous catalytic reactions. Based on these precedents, it can be anticipated that ligands derived from this compound could be effective in reactions such as:

Asymmetric Hydrogenation: Chiral phosphine-amine ligands are known to be effective in the rhodium- and iridium-catalyzed asymmetric hydrogenation of olefins and ketones.

Asymmetric Allylic Alkylation: Palladium complexes of chiral nitrogen-containing ligands are widely used in the asymmetric allylic alkylation of various nucleophiles.

Asymmetric Aldol (B89426) and Michael Reactions: Prolinol and its derivatives, which share the chiral pyrrolidine scaffold, are excellent organocatalysts for asymmetric aldol and Michael reactions. nih.gov

The unique combination of a chiral pyrrolidine backbone, a primary amine for further functionalization, and an N-cyclopropyl group for modulating electronic properties suggests that this compound is a promising platform for the development of novel and efficient catalysts for asymmetric synthesis.

Structure Activity Relationship Sar Investigations of Pyrrolidine Containing Scaffolds

Rational Design Principles for Pyrrolidine-Based Bioactive Molecules

The rational design of pyrrolidine-based bioactive molecules hinges on understanding how structural modifications influence their interaction with biological targets. The pyrrolidine (B122466) scaffold offers several positions for substitution, with the nitrogen atom (position 1) and carbons at positions 2, 3, 4, and 5 being key handles for chemical modification. Substitutions at the N1 and C3 positions are particularly significant for optimizing biological activity and target-specific interactions. uni.lu

Key principles in the design of pyrrolidine-based molecules include:

Scaffold Rigidity and Conformation: The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can orient substituents in specific spatial arrangements to interact optimally with a biological target. mdpi.com

Substitution and Functionalization: The introduction of various functional groups at different positions on the pyrrolidine ring can modulate a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These properties are crucial for absorption, distribution, metabolism, and excretion (ADME).

Stereochemistry: The chiral centers within the pyrrolidine ring and its substituents play a critical role in molecular recognition, as biological targets are often stereoselective. mdpi.com

The design of novel pyrrolidine derivatives often involves a systematic exploration of these principles to enhance potency, selectivity, and pharmacokinetic profiles.

Impact of Cyclopropyl (B3062369) Substitution on Molecular Interactions

The incorporation of a cyclopropyl group, as seen in (1-Cyclopropylpyrrolidin-3-yl)methanamine, is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. The cyclopropyl moiety can significantly impact a molecule's biological activity through several mechanisms:

Conformational Constraint: The rigid nature of the cyclopropyl ring can restrict the conformational flexibility of the N-substituent, locking it into a preferred orientation for binding to a target. This can lead to an entropically more favorable binding.

Metabolic Stability: The replacement of more metabolically labile groups, such as N-ethyl or N-isopropyl, with an N-cyclopropyl group can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.

Lipophilicity and Solubility: A cyclopropyl group can modulate the lipophilicity of a molecule, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.

Potency Enhancement: The unique electronic properties and steric bulk of the cyclopropyl ring can lead to favorable interactions with the binding pocket of a biological target, thereby enhancing potency.

The table below illustrates the potential impact of N-substitution on the activity of a hypothetical series of pyrrolidine derivatives.

| Compound | N-Substituent | Relative Potency | Metabolic Stability (t½ in mins) |

| 1a | -H | 1 | 15 |

| 1b | -CH₃ | 5 | 25 |

| 1c | -CH(CH₃)₂ | 12 | 20 |

| 1d | -Cyclopropyl | 20 | 60 |

This table is illustrative and based on general principles of medicinal chemistry.

Role of the Methanamine Group in Pharmacophore Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The methanamine group (-CH₂NH₂) at the 3-position of the pyrrolidine ring in this compound is a key pharmacophoric feature.

The primary amine of the methanamine group can act as a:

Hydrogen Bond Donor: The -NH₂ group can form hydrogen bonds with acceptor groups (e.g., oxygen or nitrogen atoms) in the binding site of a target protein.

Protonated Cationic Center: Under physiological pH, the amine group is likely to be protonated (-CH₂NH₃⁺), forming a cationic center that can engage in ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the target's binding pocket.

The spatial arrangement of this basic nitrogen atom relative to other features of the molecule is critical for its biological activity. The flexibility of the bond between the pyrrolidine ring and the aminomethyl group allows it to adopt a suitable conformation for optimal interaction with the target.

The following table demonstrates the importance of the methanamine group by comparing the hypothetical activity of analogs with different substituents at the 3-position.

| Compound | 3-Substituent | Key Interaction Potential | Hypothetical IC₅₀ (nM) |

| 2a | -CH₂NH₂ | H-bond donor, Ionic | 50 |

| 2b | -CH₂OH | H-bond donor/acceptor | 500 |

| 2c | -CH₃ | Hydrophobic | >10000 |

| 2d | -COOH | H-bond donor/acceptor, Ionic (anionic) | 800 |

This table is illustrative and based on general principles of medicinal chemistry.

Stereochemical Influence on Molecular Recognition and Activity

The 3-substituted pyrrolidine ring in this compound contains a stereocenter at the C3 position. Consequently, the compound can exist as two enantiomers, (R)-(1-cyclopropylpyrrolidin-3-yl)methanamine and (S)-(1-cyclopropylpyrrolidin-3-yl)methanamine.

Stereochemistry is a critical determinant of biological activity because the binding sites of proteins are chiral. As a result, enantiomers of a drug can exhibit significantly different:

Binding Affinities: One enantiomer may fit much better into the binding pocket of a target protein than the other, leading to a higher binding affinity and potency.

Pharmacological Activities: In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even responsible for undesirable side effects.

Metabolism: Enzymes involved in drug metabolism can also be stereoselective, leading to different rates of metabolism for each enantiomer.

The synthesis of single enantiomers is often a key objective in drug development to maximize therapeutic benefit and minimize potential adverse effects.

The table below illustrates the potential differences in activity between the enantiomers of a hypothetical 3-substituted pyrrolidine.

| Compound | Stereochemistry | Target Binding Affinity (Kᵢ in nM) |

| 3a | (R)-enantiomer | 10 |

| 3b | (S)-enantiomer | 500 |

| 3c | Racemic mixture | 10 / 500 |

This table is illustrative and based on general principles of medicinal chemistry.

Scaffold Derivatization and Bioisosteric Modification Strategies

Scaffold derivatization and bioisosteric modification are key strategies in medicinal chemistry to optimize the properties of a lead compound like this compound.

Scaffold Derivatization involves the synthesis of analogs with different substituents on the pyrrolidine scaffold to explore the SAR and improve properties such as potency, selectivity, and ADME profiles. For this compound, derivatization could involve:

Introducing substituents on the cyclopropyl ring.

Modifying the methanamine group (e.g., methylation of the amine).

Adding substituents to the pyrrolidine ring at positions 2, 4, or 5.

Bioisosteric Modification involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. Bioisosteres are used to enhance potency, reduce toxicity, or alter metabolism.

For this compound, potential bioisosteric replacements could include:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| -CH₂NH₂ (Methanamine) | -CH₂OH (Hydroxymethyl) | Modulate basicity, introduce H-bond acceptor properties. |

| -CH₂NH₂ (Methanamine) | -NHCH₃ (Methylamine) | Increase lipophilicity, alter H-bonding capacity. |

| Cyclopropyl | Cyclobutyl, Iso-propyl | Modulate steric bulk and lipophilicity. |

| Pyrrolidine N | Thiazolidine S | Alter ring electronics and conformation. |

These strategies allow for a systematic exploration of chemical space around a core scaffold to identify new analogs with improved therapeutic potential.

Computational and Theoretical Studies on 1 Cyclopropylpyrrolidin 3 Yl Methanamine and Analogues

Molecular Mechanics and Dynamics Simulations

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules, and the forces between all atoms are calculated using a force field. These forces are then used to calculate the acceleration of each atom, and by integrating Newton's equations of motion, the trajectory of each atom can be followed over a period of time, typically nanoseconds to microseconds.

For pyrrolidine (B122466) derivatives, MD simulations can reveal crucial information about the stability of different conformations, the accessibility of binding pockets in target proteins, and the influence of the solvent on the molecule's shape. For instance, simulations can track the puckering of the pyrrolidine ring and the orientation of the cyclopropyl (B3062369) and methanamine substituents. This information is vital for understanding how the molecule might present itself to a biological target.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

| Simulation Parameter | Value |

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Such simulations can generate data on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed and accurate description of the electronic structure and geometry of a molecule compared to molecular mechanics. Methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly used to study pyrrolidine derivatives. nih.gov

These calculations can provide precise information on:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These are crucial for understanding the molecule's reactivity and its potential to form intermolecular interactions like hydrogen bonds.

For (1-Cyclopropylpyrrolidin-3-yl)methanamine, quantum chemical calculations can elucidate the electronic influence of the electron-donating cyclopropyl group on the pyrrolidine ring and the basicity of the methanamine nitrogen.

Illustrative Table of Calculated Properties:

| Property | Calculated Value (Hypothetical) |

| Dipole Moment | 2.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| Mulliken Charge on N (amine) | -0.8 e |

Conformational Analysis and Energy Landscapes

Molecules are not static entities but exist as an ensemble of different spatial arrangements called conformations. Conformational analysis is the study of these different conformers and their relative energies. chemistrysteps.com For a flexible molecule like this compound, understanding its conformational preferences is key to predicting its biological activity.

Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying low-energy (and therefore more populated) conformers. This involves rotating rotatable bonds and calculating the energy of each resulting structure. The results are often visualized as a conformational energy landscape, where valleys represent stable conformers and peaks represent the energy barriers to interconversion.

For the title compound, key conformational variables include the puckering of the five-membered pyrrolidine ring and the rotation around the bond connecting the methanamine group to the ring. A thorough conformational search would reveal the most likely shapes the molecule adopts in solution.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov These methods are cost-effective and can significantly narrow down the number of compounds that need to be synthesized and tested in the lab. nih.gov

If this compound were identified as a hit from a screen, its structure could serve as a starting point for virtual ligand design. This involves computationally modifying the initial structure to improve its binding affinity, selectivity, and pharmacokinetic properties. For instance, analogues with different substituents on the pyrrolidine ring or replacements for the cyclopropyl group could be virtually generated and evaluated.

Docking simulations are a key component of in silico screening, where the conformational flexibility of the ligand and, in some cases, the protein are considered to predict the best binding pose and estimate the binding affinity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy barriers that are often difficult to obtain experimentally. nih.govrsc.orgresearchgate.net For the synthesis or metabolic transformation of this compound and its analogues, computational methods can be used to map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This can help in understanding the feasibility of a proposed reaction, optimizing reaction conditions, and predicting potential byproducts. For example, DFT calculations can be employed to study the nucleophilic substitution reactions involved in the synthesis of N-substituted pyrrolidines. researchgate.net

Applications of 1 Cyclopropylpyrrolidin 3 Yl Methanamine Derivatives in Chemical Biology and Drug Discovery Research

Utility as a Core Structure for Enzyme Inhibitors

The unique conformational constraints and chemical features of the (1-Cyclopropylpyrrolidin-3-yl)methanamine scaffold make it an attractive framework for the design of enzyme inhibitors. The cyclopropyl (B3062369) group can impart potency and metabolic stability, while the pyrrolidine (B122466) and methanamine components provide opportunities for a multitude of interactions with enzyme active sites.

Kinase Inhibition Studies

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. While direct studies on this compound derivatives as kinase inhibitors are not extensively reported, the pyrrolidine motif is a well-established component of numerous kinase inhibitors. For instance, the pyrrolidine ring can serve as a key recognition element, fitting into specific pockets of the ATP-binding site and forming crucial hydrogen bonds or van der Waals interactions. The cyclopropyl group attached to the pyrrolidine nitrogen could offer a vector for exploring lipophilic pockets within the kinase domain, potentially enhancing binding affinity and selectivity. The methanamine linker provides a versatile point for the attachment of various pharmacophoric groups that can target the hinge region or other allosteric sites of the kinase.

| Kinase Inhibitor Scaffold | Key Structural Features | Rationale for this compound Similarity |

| Pyrrolopyrimidinones | Fused heterocyclic system containing a pyrrolidine-like ring. | Presence of a pyrrolidine ring for core interactions. |

| N-Substituted Prolinamides | Proline (a pyrrolidine carboxylic acid) core. | Pyrrolidine as a central scaffold. |

The design of novel kinase inhibitors based on the this compound scaffold could involve the synthesis of a library of compounds where the primary amine is functionalized with various aromatic or heteroaromatic systems known to interact with the kinase hinge region. Structure-activity relationship (SAR) studies would be crucial to optimize the substituents on the pyrrolidine ring and the nature of the group attached to the methanamine to achieve potent and selective kinase inhibition.

Lysine Specific Demethylase (LSD1) Inhibition Strategies

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9. Its overexpression is implicated in several cancers, making it an attractive therapeutic target. A prominent class of irreversible LSD1 inhibitors is based on the tranylcypromine (B92988) scaffold, which features a cyclopropylamine (B47189) moiety. This group is mechanistically crucial as it forms a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition.

The this compound core contains a cyclopropyl group adjacent to a nitrogen atom, albeit within a pyrrolidine ring. While the reactivity might differ from the simple cyclopropylamine of tranylcypromine, this structural feature suggests that derivatives of this compound could be explored as potential LSD1 inhibitors. The pyrrolidine ring and the methanamine linker could be functionalized to occupy the substrate-binding pocket of LSD1, thereby positioning the cyclopropyl group for interaction with the FAD cofactor.

| Compound Class | Key Pharmacophore | Mechanism of Action | Relevance to this compound |

| Tranylcypromine Derivatives | Cyclopropylamine | Covalent modification of FAD cofactor | Presence of a cyclopropyl group adjacent to a nitrogen atom. |

| Cyanopyrimidines | Cyclopropylamine containing | Inhibition of LSD1 | The cyclopropylamine moiety is a key feature. researchgate.net |

| Styrenylcyclopropylamines | Cyclopropylamine | Covalent labeling of FAD cofactor | The cyclopropylamine is the reactive "warhead". researchgate.net |

Further investigation into the electronic and steric effects of the pyrrolidine ring on the reactivity of the cyclopropyl group would be necessary to validate this hypothesis.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Modulation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As many cancer cells exhibit a high metabolic rate and are dependent on NAD+ for survival, NAMPT has emerged as a promising target for anticancer drug development.

Interestingly, a class of NAMPT inhibitors has been developed from a cyclopropyl carboxamide starting point. Through a process of "scaffold morphing," researchers have identified other potent motifs, such as 3-pyridyl azetidine (B1206935) ureas. nih.gov This highlights the utility of small, constrained ring systems like the cyclopropane (B1198618) in the design of NAMPT inhibitors. The this compound scaffold offers a unique combination of a cyclopropyl group and a pyrrolidine ring, which could be exploited for NAMPT inhibition. The methanamine could be acylated to mimic the carboxamide linkage found in some reported inhibitors, while the cyclopropyl and pyrrolidine rings could be optimized to fit within the nicotinamide-binding pocket of the enzyme.

Development of Receptor Ligands and Modulators

The conformational rigidity and the presence of a basic nitrogen atom make the this compound scaffold a suitable template for the design of ligands that target various cell surface and intracellular receptors.

G-Protein Coupled Receptor (GPCR) Ligand Design

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The design of GPCR ligands often involves the incorporation of a basic amine, which can form a key salt bridge interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. The methanamine moiety of the this compound scaffold provides this essential basic center.

Nuclear Receptor Interaction Studies

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. Modulators of nuclear receptors, which include agonists, antagonists, and selective receptor modulators (SRMs), have found therapeutic applications in a variety of diseases. The development of nuclear receptor ligands often focuses on creating molecules with specific three-dimensional shapes that can fit into the ligand-binding pocket (LBP) of the receptor and induce a desired conformational change.

The rigid and non-planar structure of the this compound core could serve as a novel scaffold for the design of nuclear receptor modulators. The pyrrolidine ring can be decorated with various substituents to optimize interactions within the LBP. For instance, pyrrolidine-based structures have been investigated as selective androgen receptor modulators (SARMs). nih.gov The cyclopropyl group could provide a unique hydrophobic interaction motif, and the methanamine linker allows for the attachment of larger functional groups that can modulate the interaction with co-regulatory proteins.

| Receptor Family | Role of Pyrrolidine-like Scaffolds | Potential of this compound |

| Estrogen Receptor (ER) | A 3-R-methylpyrrolidine promotes a pure ERα antagonist profile. nih.gov | Stereocontrolled synthesis could yield selective modulators. |

| Androgen Receptor (AR) | Pyrrolidine derivatives have been developed as SARMs. nih.gov | The scaffold could be a novel core for developing new SARMs. |

Design of Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools that enable the study of biological systems by selectively interacting with specific protein targets. The design of effective chemical probes often relies on the use of versatile scaffolds that can be readily modified to optimize potency, selectivity, and physicochemical properties. The this compound core, with its inherent three-dimensionality and multiple points for diversification, presents an attractive starting point for the development of such probes.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in many biologically active compounds and approved drugs. nih.govmdpi.com Its saturated, non-planar nature allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity and selective binding to protein targets. nih.gov The cyclopropyl group attached to the pyrrolidine nitrogen introduces a degree of rigidity and lipophilicity, which can favorably influence metabolic stability and cell permeability. scientificupdate.com Furthermore, the primary amine of the methanamine substituent provides a convenient handle for the attachment of various functional groups, reporter tags (e.g., fluorophores, biotin), or reactive moieties for covalent modification of the target protein.

While specific examples of chemical probes derived directly from this compound are not extensively documented in publicly available research, the principles of chemical probe design strongly support the utility of this scaffold. For instance, derivatives could be synthesized to target a wide range of protein classes, including enzymes, receptors, and ion channels. The general approach would involve the synthesis of a library of analogs where different substituents are introduced at the amine and potentially on the pyrrolidine ring. These analogs would then be screened against a panel of biological targets to identify a "hit" compound with the desired activity. Subsequent optimization would focus on improving selectivity and potency, as well as incorporating the necessary features for a functional chemical probe.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

| Modification Site | Potential Functional Groups/Moieties | Desired Outcome |

| Primary Amine | Acylation with various carboxylic acids, sulfonyl chlorides | Exploration of interactions with target binding pockets |

| Reductive amination with aldehydes/ketones | Introduction of diverse substituents | |

| Attachment of reporter tags (fluorescein, rhodamine) | Visualization of target localization in cells | |

| Attachment of affinity tags (biotin) | Target identification and pull-down experiments | |

| Attachment of photoreactive groups (benzophenone, diazirine) | Covalent labeling of the target protein | |

| Pyrrolidine Ring | Introduction of substituents at other positions | Fine-tuning of stereochemistry and binding interactions |

| Cyclopropyl Group | Substitution on the cyclopropyl ring | Modulation of metabolic stability and lipophilicity |

Fragment-Based Drug Discovery Approaches Utilizing the Pyrrolidine Core

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of novel lead compounds in drug discovery. nih.govmdpi.com This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.govmdpi.com Hits from these screens are then optimized and grown into more potent, drug-like molecules. The pyrrolidine core, and by extension the this compound scaffold, possesses several characteristics that make it well-suited for inclusion in fragment libraries.

Fragments are typically defined by the "Rule of Three," which suggests a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP of no more than three. The this compound structure itself fits well within these parameters, making it an ideal starting point for a fragment library.

The three-dimensional character of the pyrrolidine ring is a significant advantage in FBDD. nih.gov Many fragment libraries are dominated by flat, aromatic compounds. The inclusion of sp³-rich scaffolds like pyrrolidine increases the structural diversity of the library and allows for the probing of more complex, non-planar binding sites on proteins. nih.gov The cyclopropyl group further enhances this three-dimensionality and provides a rigid element that can help to pre-organize the molecule for binding. scientificupdate.com

In a typical FBDD campaign, a library of fragments containing the this compound core would be screened against a protein target using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). Once a fragment hit is identified and its binding mode is determined, medicinal chemists can employ several strategies for optimization:

Fragment Growing: Adding substituents to the fragment to make additional interactions with the protein binding site. The primary amine of this compound is an ideal vector for this strategy.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.

Table 2: Physicochemical Properties of this compound Relevant to Fragment-Based Drug Discovery

| Property | Value (Calculated) | Significance in FBDD |

| Molecular Weight | 140.24 g/mol | Compliant with the "Rule of Three" |

| Hydrogen Bond Donors | 1 | Compliant with the "Rule of Three" |

| Hydrogen Bond Acceptors | 2 | Compliant with the "Rule of Three" |

| cLogP | 0.8 | Compliant with the "Rule of Three" |

| Fraction of sp³ carbons (Fsp³) | 0.875 | High degree of three-dimensionality |

Future Directions in the Academic Research of 1 Cyclopropylpyrrolidin 3 Yl Methanamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing (1-Cyclopropylpyrrolidin-3-yl)methanamine and its analogs. While classical methods for constructing the pyrrolidine (B122466) ring exist, a significant push towards sustainable chemistry is anticipated. mdpi.com

Key areas of exploration include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, could offer highly stereoselective routes to chiral pyrrolidine intermediates. nih.gov Transaminases can catalyze the transfer of an amino group to a prochiral ketone, potentially simplifying the synthesis of optically pure precursors. nih.govacs.org This approach avoids the use of heavy metal catalysts and often proceeds under mild reaction conditions. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could significantly reduce production time and improve yield consistency.

Catalytic Transfer Hydrogenation: Iridium-catalyzed transfer hydrogenation represents a practical and efficient method for the reductive amination of diketones to form N-aryl-substituted pyrrolidines. nih.gov Future work could adapt this methodology for the synthesis of N-cyclopropyl derivatives, using more sustainable hydrogen sources. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of heterocyclic compounds. nih.gov Applying this technology to key steps in the synthesis of the target molecule could lead to more efficient and greener processes.

Advanced Stereocontrol and Diastereoselective Approaches

The 3-substituted pyrrolidine core of this compound contains at least one stereocenter, and derivatives can easily contain more. The specific stereochemistry of a molecule is crucial for its biological activity, as different stereoisomers can have vastly different interactions with chiral biological targets like proteins and enzymes. nih.gov Therefore, developing synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is a critical future direction.

Promising research avenues include:

Asymmetric Multicomponent Reactions (MCRs): MCRs that construct the pyrrolidine ring in a single step while establishing multiple stereocenters are highly desirable. nih.gov For example, a Lewis acid-catalyzed multicomponent reaction can yield highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

Organocatalysis: The use of small organic molecules, such as proline and its derivatives, to catalyze enantioselective reactions is a powerful tool. researchgate.net Proline-catalyzed α-amination of aldehydes, followed by reductive amination and cyclization, can produce 3-amino pyrrolidines with good enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselection: In this approach, existing stereocenters in the starting material are used to direct the stereochemical outcome of subsequent reactions. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov Adapting such strategies could provide access to specific diastereomers of more complex derivatives.

The table below summarizes various diastereoselective approaches applicable to pyrrolidine synthesis.

| Method | Catalyst/Reagent | Key Feature | Outcome |

| Multicomponent Reaction | TiCl₄ | Constructs up to three contiguous asymmetric centers in a single operation. nih.gov | Highly functionalized pyrrolidines with high diastereoselectivity. nih.gov |

| Intramolecular Aminooxygenation | Copper(II) | High yielding route for disubstituted pyrrolidines. nih.gov | Excellent diastereoselectivity for 2,5-cis and 2,5-trans pyrrolidines. nih.gov |

| Asymmetric α-Amination | Proline | Followed by reductive amination/cyclization. researchgate.net | Synthesis of 3-amino pyrrolidines with good enantioselectivity. researchgate.net |

| Transaminase-Triggered Cyclization | Transaminases (TAs) | Biocatalytic approach using ω-chloroketones. nih.gov | Access to both enantiomers with high enantiomeric excess (>95%). nih.gov |

Expanding the Scope of Biological Target Engagement

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of biologically active compounds. nih.govnih.gov Derivatives of this compound could potentially interact with a broad range of biological targets. Future research will focus on systematically exploring these interactions to identify new therapeutic applications.

Potential target classes for investigation include:

Central Nervous System (CNS) Receptors: Many pyrrolidine-containing molecules exhibit activity in the CNS. nih.gov Libraries of derivatives could be screened against targets such as dopamine (B1211576) transporters, serotonin (B10506) receptors, and NMDA receptors to identify novel treatments for neurological and psychiatric disorders.

Enzyme Inhibition: The structural features of the molecule make it a candidate for designing enzyme inhibitors. Targets could include acetylcholinesterase (implicated in Alzheimer's disease), cyclooxygenase (COX) enzymes (involved in inflammation), and various kinases. nih.govresearchgate.net

Ion Channels: Modulators of ion channels are important for treating a variety of conditions, including epilepsy and cardiac arrhythmias. The aminomethyl group could be crucial for interacting with the pores of these channels.

Anti-infective Targets: The pyrrolidine ring is present in some antiviral and antibacterial agents. mdpi.com Derivatives could be evaluated for their ability to inhibit viral entry or replication, or to disrupt bacterial cell wall synthesis.

Systematic screening against diverse biological targets will be essential to uncover the full therapeutic potential of this chemical class.

Development of High-Throughput Screening Assays for Derivative Libraries

To efficiently explore the biological activities discussed above, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov Future efforts will involve creating large, diverse libraries of this compound derivatives and then developing robust assays to screen them.

Key steps in this process include:

Combinatorial Library Synthesis: Utilizing combinatorial chemistry techniques to generate a large library of analogs where different functional groups are systematically varied at key positions on the pyrrolidine ring and the cyclopropyl (B3062369) and aminomethyl moieties. These libraries are designed to maximize structural diversity. ku.edu

Assay Miniaturization: Adapting biological assays to 384-well or 1536-well microplate formats to reduce reagent consumption and increase throughput. thermofisher.com

Quantitative HTS (qHTS): Moving beyond single-concentration screening to a titration-based approach. qHTS generates concentration-response curves for every compound in the library, providing richer, more reliable data on potency and efficacy directly from the primary screen. nih.gov This method helps to minimize false positives and negatives that plague traditional HTS. nih.gov

Phenotypic Screening: In addition to target-based screening, employing cell-based phenotypic assays to identify compounds that produce a desired effect in a biological system without a preconceived target. This can lead to the discovery of compounds with novel mechanisms of action.

The table below outlines typical compound libraries used in HTS campaigns.

| Library Type | Description | Typical Size | Purpose |

| Diverse Screening Collection | Contains a wide variety of structurally diverse, drug-like molecules. stanford.edu | 50,000 - 500,000+ | Initial "hit" identification across many targets. ku.edu |

| Focused Libraries | Compounds are designed around a specific biological target class (e.g., kinases, GPCRs). stanford.edu | 1,000 - 30,000 | Higher "hit" rate for specific target families. |

| Fragment Libraries | Composed of low molecular weight compounds that follow the "Rule of Three". stanford.edu | 1,000 - 5,000 | Identifies small binding fragments for hit-to-lead development. |

| Known Bioactives/FDA Approved Drugs | Contains compounds with known biological activity, including approved drugs. ku.edu | 500 - 10,000 | Assay validation and drug repurposing. stanford.edu |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com Integrating these computational tools into the research of this compound derivatives will be a key future direction.

Applications of AI/ML include:

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. bohrium.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Generative Models: Using deep learning algorithms, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to design entirely new molecules with desired properties. mdpi.comcrimsonpublishers.com These models can be trained on existing pyrrolidine derivatives and then generate novel structures optimized for potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

In Silico ADMET Prediction: Employing ML models to predict the pharmacokinetic and toxicity profiles of designed compounds early in the discovery process. nih.gov Tools like DeepTox can predict potential toxicity, helping to eliminate problematic compounds before significant resources are invested. crimsonpublishers.com

Structure-Based Design: Using AI to improve the accuracy of molecular docking simulations and predict protein-ligand binding affinities. crimsonpublishers.comnih.gov For instance, AI can help predict the three-dimensional structure of target proteins, enabling more accurate structure-based design of novel inhibitors. crimsonpublishers.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。